
methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate, also known as 4-fluorophenyl methyl 3-oxazole-5-carboxylate, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid and is soluble in most organic solvents. It is a highly versatile compound with a wide range of potential applications in the laboratory. In
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Overview: Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate (abbreviated as FPOC) belongs to the oxazole family, which has attracted attention due to its diverse biological activities. Researchers have explored FPOC’s potential as a scaffold for drug design.
Applications:- Anti-Inflammatory Agents : FPOC derivatives may exhibit anti-inflammatory properties by modulating specific pathways or enzymes involved in inflammation. Researchers can explore FPOC analogs for novel anti-inflammatory drugs .
- Analgesics : Investigating FPOC derivatives as potential analgesics could lead to the development of pain-relieving medications. Structural modifications can enhance their efficacy and selectivity .
Materials Science
Overview: Organic compounds like FPOC play a crucial role in materials science. Their unique electronic and optical properties make them valuable for various applications.
Applications:- Organic Semiconductors : FPOC derivatives can serve as building blocks for organic semiconductors used in electronic devices (e.g., organic field-effect transistors, OLEDs). Researchers can tailor their properties by modifying the substituents .
- Photovoltaics : Investigating FPOC-based materials for solar cells may yield efficient and cost-effective photovoltaic devices. Fine-tuning the molecular structure can optimize light absorption and charge transport .
Computational Chemistry
Overview: Quantum chemistry calculations provide insights into FPOC’s electronic structure, vibrational properties, and reactivity.
Applications:- Spectroscopic Predictions : Computational methods (e.g., density functional theory) allow researchers to predict vibrational frequencies, NMR parameters, and electronic properties of FPOC derivatives. These predictions aid experimental design and interpretation .
Synthetic Organic Chemistry
Overview: FPOC derivatives can be synthesized using various methods, making them accessible for further exploration.
Applications:Yuan, M.-R., Song, Y., & Xu, Y.-J. (2014). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. SpringerPlus, 3, 701. Link Abdellatif, K. R., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 1(1), M1197. Link
Propiedades
IUPAC Name |
methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJONAEUURGWZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)
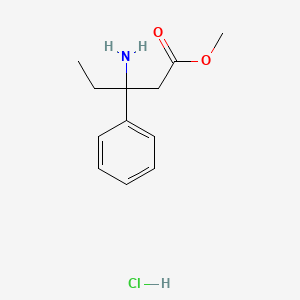
![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)
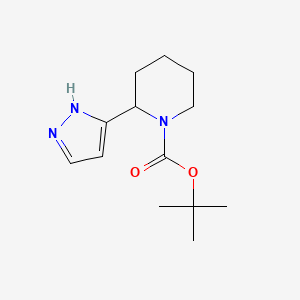
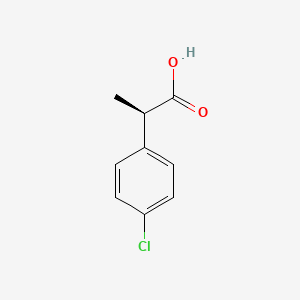
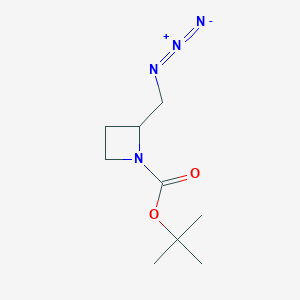
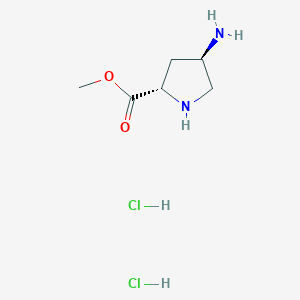
![Ethenetricarbonitrile, [4-(phenylamino)phenyl]-](/img/structure/B6617674.png)
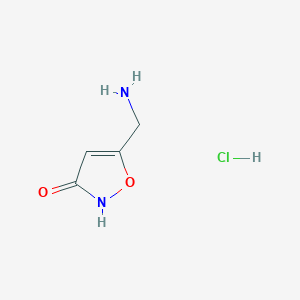


![1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers](/img/structure/B6617697.png)
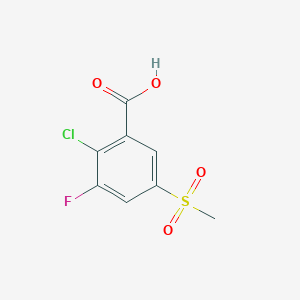
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)